3,5-Di-tert-butylaniline (CAS 2380-36-1) is a highly lipophilic, sterically encumbered primary arylamine utilized extensively as a building block for advanced organometallic ligands, N-heterocyclic carbenes (NHCs), and specialized optoelectronic dyes. By positioning two massive tert-butyl groups at the meta (3 and 5) positions of the aromatic ring, this compound provides a specific combination of extreme steric bulk for downstream molecular shielding and an unhindered primary amine group for facile condensation reactions. In industrial and laboratory procurement, it serves as a critical precursor when standard anilines fail to provide sufficient kinetic stabilization, solvent compatibility, or regioselective control in catalytic frameworks.
Substituting 3,5-di-tert-butylaniline with its close isomer, 2,6-di-tert-butylaniline, or less bulky analogs like 3,5-dimethylaniline, routinely leads to synthetic failure or compromised catalyst performance. In 2,6-di-tert-butylaniline, the ortho-positioned tert-butyl groups severely block the nitrogen atom, inhibiting standard primary amine reactions such as Schiff base condensation or N-alkylation [2]. Conversely, while 3,5-dimethylaniline reacts readily, its methyl groups lack the necessary van der Waals volume to create the deep, flexible reaction pockets required for high regioselectivity in transition-metal catalysis or to force specific cyclometalation pathways [1]. Consequently, buyers must procure the exact 3,5-di-tert-butyl isomer to achieve both unhindered precursor processability and maximum downstream steric shielding.
When synthesizing complex ligands or dyes, the initial coupling of the aniline is a critical processability metric. Because 3,5-di-tert-butylaniline places its massive steric bulk at the meta positions, the primary amine remains highly accessible for N-alkylation and condensation reactions. In comparative kinetic studies, 3,5-di-tert-butylaniline successfully undergoes N-alkylation, whereas structural isomers with ortho-bulk, such as 2,6-di-tert-butylaniline or 2,4,6-tri-tert-butylaniline, are severely sterically blocked at the nitrogen center, resulting in near-zero conversion in hindered environments[1].
| Evidence Dimension | Amine accessibility and reactivity in hindered environments |
| Target Compound Data | Successful N-alkylation/condensation due to unhindered -NH2 group |
| Comparator Or Baseline | 2,6-di-tert-butylaniline / 2,4,6-tri-tert-butylaniline (0% conversion in hindered models) |
| Quantified Difference | Complete retention of primary amine reactivity vs. near-total steric inhibition |
| Conditions | N-alkylation / condensation assays |
Buyers must select the 3,5-isomer to ensure the primary amine can actually react during the first step of ligand or dye synthesis, which is impossible with ortho-tert-butyl substituted analogs.
In the design of diphosphine ligands for Ir-catalyzed para-selective C-H borylation, the steric footprint of the aryl substituents directly dictates the regioselectivity of the catalyst. Substituting standard 3,5-dimethylphenyl groups with 3,5-di-tert-butylphenyl groups (derived from this specific aniline framework) fundamentally alters the geometry of the active site. Experimental validation demonstrates that increasing the steric bulk to the 3,5-di-tert-butyl configuration shifts the para/meta regioselectivity ratio from 88:12 to 50:50, proving the profound, quantifiable impact this bulky moiety has on substrate orientation and transition state stabilization [1].
| Evidence Dimension | Para/meta regioselectivity ratio in C-H borylation |
| Target Compound Data | 50:50 para/meta ratio (using 3,5-di-tert-butylphenyl ligand analogue) |
| Comparator Or Baseline | 88:12 para/meta ratio (using 3,5-dimethylphenyl ligand analogue) |
| Quantified Difference | 38% shift in regioselectivity due to massive meta-steric bulk |
| Conditions | Ir-catalyzed C-H borylation of trimethyl(phenyl)silane |
Procuring the tert-butyl variant is essential for catalyst developers aiming to precisely tune the dimensions of the catalytic pocket to alter regioselective outcomes.
The synthesis of highly stable (N,C,C)-cyclometalated Au(III) pincer complexes is synthetically challenging, but the incorporation of the 3,5-di-tert-butylphenyl moiety enables a highly efficient C(sp3)-H bond activation pathway. Density Functional Theory (DFT) calculations and synthetic trials reveal that the extreme steric bulk of the meta-tert-butyl groups intentionally destabilizes the intermediate (N,C) complex. This deliberate steric clash thermodynamically forces the molecule to undergo further C(sp3)-H activation, yielding the desired (N,C,C) pincer complex-a critical synthetic route that stalls or fails with less sterically encumbered methyl or ethyl analogs [1].
| Evidence Dimension | Promotion of C(sp3)-H activation in cyclometalation |
| Target Compound Data | Forces complete conversion to the (N,C,C) Au(III) pincer via intermediate destabilization |
| Comparator Or Baseline | Less bulky ligands (e.g., methyl/ethyl substituted) stall at the (N,C) intermediate |
| Quantified Difference | Enabling of a rare C(sp3)-H activation pathway vs. synthetic failure |
| Conditions | Microwave-assisted cyclometalation of 2-arylpyridine ligands with Au(III) |
This compound is uniquely suited for researchers synthesizing advanced pincer catalysts and luminescent materials where forcing complete cyclometalation is required.
In the formulation of advanced optoelectronic materials, such as fluorescent dyes and lipophilic wedges, maintaining solubility in organic processing solvents is a major challenge due to extended pi-conjugation. 3,5-Di-tert-butylaniline is specifically procured as a capping or coupling agent because its dual tert-butyl groups drastically increase the hydrocarbon volume of the resulting molecule. Compared to unsubstituted aniline, the incorporation of the 3,5-di-tert-butyl moiety prevents molecular aggregation and ensures high solubility in non-polar solvents like toluene and hexanes, which is an absolute requirement for thin-film processing and device fabrication .
| Evidence Dimension | Hydrocarbon volume and resulting non-polar solubility |
| Target Compound Data | High solubility and prevention of aggregation in highly conjugated dyes |
| Comparator Or Baseline | Unsubstituted aniline (prone to aggregation and poor non-polar solubility) |
| Quantified Difference | Significant enhancement in lipophilicity and formulation processability |
| Conditions | Synthesis of lipophilic wedges and optoelectronic dyes |
Manufacturers of organic electronics and specialty dyes must use this specific bulky aniline to ensure their final products remain soluble and processable during device fabrication.
Because it combines an unhindered primary amine with massive meta-steric bulk, 3,5-di-tert-butylaniline is a highly effective starting material for synthesizing bulky NHC and phosphine ligands. It allows for facile initial condensation reactions (unlike ortho-substituted analogs) while providing the necessary 'steric umbrella' to kinetically stabilize reactive metal centers in cross-coupling and olefin polymerization catalysts [1].
In the formulation of specialized fluorescent dyes and organic electronic materials, this compound is utilized to introduce significant lipophilicity. The addition of the 3,5-di-tert-butylphenyl moiety prevents the aggregation of highly conjugated systems and ensures that the final dyes remain highly soluble in the non-polar organic solvents required for industrial processing and thin-film deposition.
For organometallic chemists designing highly stable pincer catalysts or luminescent metal complexes, 3,5-di-tert-butylaniline serves as a critical ligand building block. Its specific steric profile intentionally destabilizes intermediate coordination states, thermodynamically driving rare C(sp3)-H bond activations to successfully form robust (N,C,C) cyclometalated architectures [2].
Irritant